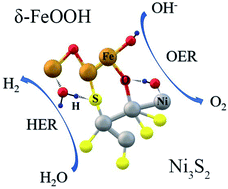Ultrathin and porous δ-FeOOH modified Ni3S2 3D heterostructure nanosheets with excellent alkaline overall water splitting performance†
Journal of Materials Chemistry A Pub Date: 2020-09-23 DOI: 10.1039/D0TA07676G
Abstract
The design and synthesis of bifunctional heterostructure catalysts is significant to achieve excellent water electrolysis performance. Nevertheless, it remains a challenge to explore the exact active centers of the bifunctional catalysts in the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Herein, a bifunctional catalyst of ultra-thin porous δ-FeOOH modified Ni3S2 nanosheets exhibits a relatively low overpotential of 187 mV for the OER and 106 mV for the HER at a current density of 10 mA cm−2, respectively. In addition, the overall water splitting unit provides a potential of 1.525 V at 10 mA cm−2 and maintains a performance of 96.85% after 24 h continuous testing. Multispectral analysis and density functional theory (DFT) calculations disclose that the constructed interface between δ-FeOOH and Ni3S2 has two functional groups of Ni–O–Fe and Fe–S bonds to boost the OER and HER performance, respectively, thereby accelerating the overall electrochemical water splitting process in alkaline solution.


Recommended Literature
- [1] The lubrication of metal surfaces by mono- and multi-molecular layers
- [2] Gadolinium nicotinate clusters as potential MRI contrast agents†
- [3] Mechanical behaviour of inorganic solid-state batteries: can we model the ionic mobility in the electrolyte with Nernst–Einstein's relation?
- [4] Inside front cover
- [5] Reviews
- [6] Material integrity and fate of particulates released from carbon fibre composites containing nanomaterials during simultaneous fire and impact†
- [7] EURACHEM workshop on comparability and traceability
- [8] Bi-layer hole-injecting layer composed of molybdenum oxide and polyelectrolyte for solution-processed OLEDs with prolonged stability†
- [9] Investigation of the carbon dioxide adsorption behavior and the heterogeneous catalytic efficiency of a novel Ni-MOF with nitrogen-rich channels†
- [10] Hybrid structure of pH-responsive hydrogel and carbon nanotube array with superwettability










